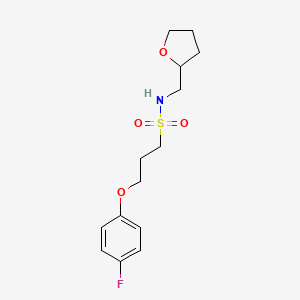
3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide is an intriguing chemical compound with broad scientific research applications. Its unique structure integrates a cyclopentyl group, a fluorophenyl moiety, a 1,2,3-triazole ring, and a piperidinyl core, lending it distinct chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: To synthesize 3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide, a multi-step process is typically employed. The synthesis begins with the construction of the 1-(4-fluorophenyl)-1H-1,2,3-triazole framework through azide-alkyne cycloaddition, commonly known as the Huisgen reaction. This intermediate is then coupled with a piperidinyl compound via amidation to obtain the piperidin-4-yl-propanamide structure.
Industrial Production Methods: For large-scale production, an optimized route involves:
Azide-alkyne cycloaddition under Cu(I) catalysis.
Intermediate purification via chromatography.
Amidation reaction under controlled temperature and pH conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation at the cyclopentyl ring, potentially yielding hydroxylated derivatives.
Reduction: The triazole ring remains inert to reduction, but the carbonyl group can be reduced to hydroxyl.
Substitution: The fluorophenyl ring is a site for electrophilic aromatic substitution, especially under catalytic conditions.
Common Reagents and Conditions:
Oxidation: Utilize oxidizing agents like KMnO₄ or CrO₃ under acidic conditions.
Reduction: Employ reducing agents like NaBH₄ or LiAlH₄.
Substitution: Conduct in the presence of catalysts such as AlCl₃ or FeCl₃ for electrophilic substitution.
Major Products:
Hydroxylated cyclopentyl derivatives
Reduced amides forming secondary amines
Substituted phenyl derivatives, varying by the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a molecular scaffold in developing novel synthetic analogs for further studies.
Medicine: The compound's structure suggests possible applications in designing new pharmaceuticals targeting specific protein interactions.
Industry: It is utilized in material sciences, especially in developing polymers with specific functional properties.
Mecanismo De Acción
The mechanism of action involves interactions with biological macromolecules:
Molecular Targets: Specific proteins or enzymes, potentially influencing cellular pathways.
Pathways Involved: The compound's effects may modulate signaling pathways through receptor binding or enzyme inhibition.
Comparación Con Compuestos Similares
3-cyclopentyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide: Lacks the fluorine atom on the phenyl ring, which might influence its binding affinity and biological activity.
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-cyclopentylpropanamide: Substitution of fluorine with chlorine alters its chemical reactivity and interaction with biological targets.
Uniqueness: 3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide stands out due to the presence of the fluorophenyl group, which can significantly impact its electronic properties, reactivity, and potential therapeutic benefits.
There's quite a breadth to this compound, from synthesis to applications, underlining its significance in scientific research
Propiedades
IUPAC Name |
3-cyclopentyl-N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN5O2/c23-17-6-8-19(9-7-17)28-15-20(25-26-28)22(30)27-13-11-18(12-14-27)24-21(29)10-5-16-3-1-2-4-16/h6-9,15-16,18H,1-5,10-14H2,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYFWOXHQCQYRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-(4-Tert-butylphenyl)-4-formylpyrazol-1-yl]propanenitrile](/img/structure/B2412918.png)
![N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2412920.png)


![2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2412923.png)

![3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2412925.png)
![Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate](/img/structure/B2412926.png)
![N-[3-[4-(3-Bromophenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2412927.png)
![[(E)-1-chloro-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]dimethylamine](/img/structure/B2412928.png)



![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide](/img/structure/B2412936.png)
